molecular formula C11H10N2O6 B14940709 4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione

4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione

Cat. No.: B14940709
M. Wt: 266.21 g/mol
InChI Key: DIRXZVNEYODDPQ-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione is a complex organic compound characterized by its unique structure, which includes a quinoxaline core fused with a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted aromatic compounds with dioxolo derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring reaction conditions and product purification is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can produce fully or partially reduced quinoxaline compounds.

Scientific Research Applications

4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium: This compound shares a similar dioxolo-quinoxaline structure but differs in its specific substitutions and functional groups.

    Oxolinic Acid: Known for its antibacterial properties, oxolinic acid has a related quinoxaline core but with different substituents and biological activities.

Properties

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

4,9-dimethoxy-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione

InChI

InChI=1S/C11H10N2O6/c1-16-6-4-5(13-11(15)10(14)12-4)7(17-2)9-8(6)18-3-19-9/h3H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

DIRXZVNEYODDPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1NC(=O)C(=O)N3)OC)OCO2

Origin of Product

United States

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